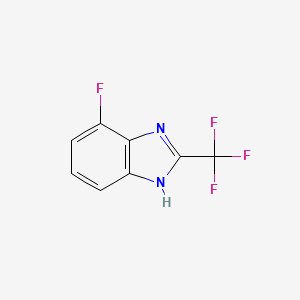

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-

Übersicht

Beschreibung

“1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H4F4N2. It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds and is of wide interest due to its diverse biological and clinical applications .

Synthesis Analysis

Benzimidazole derivatives are synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other synthetic routes include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis

The molecular structure of “1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-” consists of a benzimidazole core, which is a benzene ring fused with an imidazole ring . The molecule also contains fluorine atoms, which contribute to its unique properties .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a broad range of chemical and biological properties. They are known to interact easily with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science Applications

1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- and related compounds have been explored for various scientific applications, particularly in material science and synthetic chemistry. One notable application is in the development of novel blend membranes for proton exchange membrane fuel cells (PEMFCs). These membranes, designed to operate at low relative humidity, incorporate azole functions (such as imidazole and benzimidazole) to improve their thermal properties and water uptake, crucial for their performance in PEMFCs (Campagne et al., 2013).

Antimicrobial and Antiparasitic Research

The derivatives of 1H-benzimidazole have demonstrated promising antimicrobial and antiparasitic properties. Research has shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit significant in vitro activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as in vitro and in vivo activity against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).

Anticancer Research

In the realm of anticancer research, benzimidazole derivatives, including those with trifluoromethyl groups, have been explored for their potential to inhibit cancer cell proliferation. A study focused on synthesizing and evaluating the effects of these compounds on MDA-MB-231 human breast cancer cell proliferation, identifying potent inhibitors within these series (Thimmegowda et al., 2008).

Chemical Synthesis and Drug Development

The chemical versatility of 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-, facilitates its use in the synthesis of various heterocyclic compounds. These compounds are valuable for developing new drugs and materials with improved properties. For instance, the use of fluoroform as a source of difluorocarbene has enabled the conversion of benzimidazole and related heterocycles into their difluoromethylated derivatives, expanding the toolkit for medicinal chemistry and drug synthesis (Thomoson et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of these compounds are various protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana . These parasites are responsible for several diseases in humans and animals.

Mode of Action

The compounds interact with their targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compounds affect several biochemical pathways in the parasites. They inhibit the synthesis of essential proteins and enzymes, disrupt the parasites’ energy metabolism, and interfere with their DNA replication and cell division processes . These disruptions in the parasites’ biochemical pathways lead to their death and the resolution of the infection.

Pharmacokinetics

Like many other benzimidazole derivatives, they are likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compounds’ action is the death of the parasites and the resolution of the infection. This leads to the alleviation of the symptoms of the diseases caused by these parasites, such as diarrhea, abdominal pain, and weight loss in the case of Giardia intestinalis infection .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compounds, and the presence of food can affect their bioavailability . Furthermore, the compounds’ stability can be affected by temperature and humidity conditions .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

These compounds interact with various enzymes, proteins, and other biomolecules. For instance, 2-(trifluoromethyl)-1H-benzimidazole molecules have shown in vitro antiparasitic activity towards various protozoan parasites . The nature of these interactions is largely dependent on the functional groups present on the benzimidazole scaffold .

Cellular Effects

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- and 4-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole influence cell function in several ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . For example, certain benzimidazole derivatives have shown anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines .

Molecular Mechanism

The mechanism of action of these compounds at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of certain substituent groups in their structures can significantly influence their bioactivity .

Metabolic Pathways

These compounds are involved in various metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUWDDLXAIAGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)